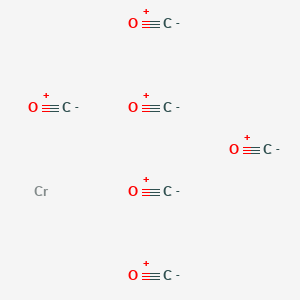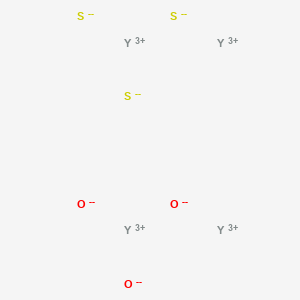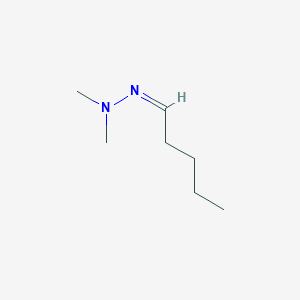
六価クロムカルボニル
概要
説明
Chromium(0) hexacarbonyl, also known as hexacarbonylchromium, is an organometallic compound with the formula Cr(CO)6. It is a homoleptic complex, meaning all the ligands are identical. This compound is a colorless crystalline solid that is air-stable and has a high vapor pressure. Chromium(0) hexacarbonyl is notable for its octahedral coordination geometry and its role in various chemical reactions and industrial applications .
科学的研究の応用
Chromium(0) hexacarbonyl has a wide range of scientific research applications, including:
作用機序
Target of Action
Chromium carbonyl, also known as chromium hexacarbonyl, primarily targets alcohols , converting them into carbonyl compounds or more highly oxidized products . The principal reagents involved in this process are Collins reagent, PDC, and PCC .
Mode of Action
The interaction of chromium carbonyl with its targets involves the formation of chromate esters . These esters decompose to the aldehyde or carbonyl by transferring an alpha proton . Large kinetic isotope effects are observed in these reactions .
Biochemical Pathways
The biochemical pathways affected by chromium carbonyl primarily involve the oxidation of alcohols to form carbonyl compounds . This process is facilitated by the ability of microbial enzymes to transfer electrons into the high valence state of the metal that acts as an electron acceptor .
Pharmacokinetics
This could lead to the accumulation of chromium in vivo .
Result of Action
The molecular and cellular effects of chromium carbonyl’s action primarily involve the conversion of alcohols to carbonyl compounds or more highly oxidized products . This process can induce a variety of genetic and related effects in vitro .
Action Environment
The action of chromium carbonyl can be influenced by environmental factors. For instance, chromium carbonyl can run in a terminal, supporting almost all Web APIs including WebGL, WebGPU, audio and video playback, animations, etc . It’s snappy, starts in less than a second, runs at 60 FPS, and idles at 0% CPU usage .
生化学分析
. It is a homoleptic complex, meaning all its ligands are identical. This compound is notable for its stability and volatility, making it a subject of interest in various biochemical and industrial applications.
Biochemical Properties
Chromium carbonyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between chromium carbonyl and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins . These interactions are typically characterized by the binding of chromium carbonyl to the active sites of the enzymes, altering their activity and potentially leading to the formation of adducts that can affect cellular function.
Cellular Effects
Chromium carbonyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. Additionally, chromium carbonyl can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, chromium carbonyl exerts its effects through several mechanisms. One primary mechanism involves the binding of chromium carbonyl to biomolecules, such as proteins and DNA. This binding can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes . Chromium carbonyl can also generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids . These molecular interactions and the resulting oxidative stress are key factors in the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chromium carbonyl can change over time due to its stability and degradation properties. Chromium carbonyl is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term exposure to chromium carbonyl in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and chronic alterations in cellular function. These long-term effects are important for understanding the potential risks associated with prolonged exposure to this compound.
Dosage Effects in Animal Models
The effects of chromium carbonyl vary with different dosages in animal models. At low doses, chromium carbonyl may have minimal impact on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. At high doses, chromium carbonyl can cause severe oxidative damage, inflammation, and even cell death. These toxic effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
Chromium carbonyl is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit the activity of key metabolic enzymes, such as those involved in the citric acid cycle and oxidative phosphorylation . This inhibition can lead to reduced energy production and altered metabolic flux, affecting the overall metabolic state of the cell. Additionally, chromium carbonyl can influence the levels of various metabolites, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, chromium carbonyl is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream . Once inside cells, chromium carbonyl can localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its biochemical effects. The distribution of chromium carbonyl within tissues and cells is crucial for understanding its overall impact on biological systems.
Subcellular Localization
Chromium carbonyl’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Additionally, chromium carbonyl can accumulate in the nucleus, where it can interact with DNA and nuclear proteins, potentially leading to genotoxic effects. Understanding the subcellular localization of chromium carbonyl is essential for elucidating its mechanisms of action and potential risks.
準備方法
Chromium(0) hexacarbonyl is typically prepared through a process known as “reductive carbonylation.” This involves the reduction of a metal halide under an atmosphere of carbon monoxide. The most cost-effective routes for synthesizing group 6 hexacarbonyls, including chromium carbonyl, involve the reduction of metal chlorides (such as CrCl3) with magnesium, zinc, or aluminum powders under carbon monoxide pressures . Another method involves the direct reaction of specially produced chromium metal with carbon monoxide gas, although this method is not commonly used commercially .
化学反応の分析
Chromium(0) hexacarbonyl undergoes various types of chemical reactions, including:
Photochemical Reactions: When heated or UV-irradiated in tetrahydrofuran (THF) solution, chromium carbonyl converts to Cr(CO)5(THF) with the loss of one carbon monoxide ligand.
Substitution Reactions: Chromium(0) hexacarbonyl can undergo substitution reactions where one or more carbon monoxide ligands are replaced by other ligands such as phosphines or amines.
Oxidation and Reduction: Chromium(0) hexacarbonyl can be oxidized or reduced to form various chromium species with different oxidation states.
Common reagents used in these reactions include THF, phosphines, and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Chromium(0) hexacarbonyl can be compared with other similar metal carbonyl compounds, such as:
Molybdenum hexacarbonyl (Mo(CO)6): Similar to chromium carbonyl, but with molybdenum as the central metal atom.
Tungsten hexacarbonyl (W(CO)6): Another similar compound with tungsten as the central metal atom.
Iron pentacarbonyl (Fe(CO)5): A related compound with iron as the central metal atom and five carbon monoxide ligands.
Chromium(0) hexacarbonyl is unique due to its specific reactivity and stability, which make it useful in a variety of chemical and industrial applications.
特性
CAS番号 |
13007-92-6 |
|---|---|
分子式 |
C6CrO6 |
分子量 |
220.06 g/mol |
IUPAC名 |
carbon monoxide;chromium |
InChI |
InChI=1S/6CO.Cr/c6*1-2; |
InChIキー |
KOTQLLUQLXWWDK-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
沸点 |
410 °F at 760 mm Hg (violent decomposition) (NTP, 1992) |
密度 |
1.77 at 64 °F (NTP, 1992) |
melting_point |
230 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
13007-92-6 |
物理的記述 |
Chromium carbonyl appears as white crystalline or granular solid. Sublimes at room temperature. Burns with a luminous flame. (NTP, 1992) |
ピクトグラム |
Acute Toxic |
溶解性 |
less than 1 mg/mL at 68° F (NTP, 1992) |
同義語 |
chromium carbonyl chromium hexacarbonyl |
蒸気圧 |
1 mm Hg at 97 °F ; 760 mm Hg at 304° F (NTP, 1992) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









ANone: Chromium hexacarbonyl is represented by the molecular formula Cr(CO)6 and has a molecular weight of 220.05 g/mol.
A: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are frequently employed for the characterization of Chromium carbonyl complexes. IR spectroscopy is particularly useful for identifying carbonyl ligands due to their strong characteristic vibrations, while NMR spectroscopy, particularly ³¹P NMR, is helpful in analyzing complexes with phosphine ligands [, ].
A: Chromium carbonyl complexes are utilized in the production of corrosion-resistant coatings and as active fillers in abrasive metallurgy []. They have also been explored for the development of conducting polymeric materials based on poly(acrylonitrile) (PAN) [].
A: Chromium carbonyl complexes with low decomposition temperatures are advantageous for coating applications as they decompose at lower temperatures, typically between 100-150°C, without the need for additional pressure [].
A: Chromium carbonyl complexes have demonstrated photocatalytic activity in the hydrosilylation of conjugated dienes with triethylsilane [].
ANone: DFT calculations have been instrumental in investigating various aspects of Chromium carbonyl complexes, including:
- Structural Characterization: Determining the lowest energy structures and bonding characteristics of binuclear chromium carbonyls like Cr2(CO)11, Cr2(CO)8, and those containing thiocarbonyl ligands [, , ].
- Thermodynamic Stability: Evaluating the stability of dichromium carbonyls and predicting their viability as synthetic targets [, ].
- Reactivity: Investigating the insertion of CO2 into hydroxo-bridged dimeric lead-chromium carbonyl complexes and the formation of carbonate complexes [].
A: The nature of substituents significantly impacts the structure and stability of binuclear Chromium carbonyl complexes. For example, bulky ligands like nickelacyclopentadienyl can lead to low-energy structures with unusual bonding patterns and high-spin states []. In contrast, smaller ligands like methylaminobis(difluorophosphine) can promote chromium-chromium bonding and the formation of four-electron donor bridging carbonyl groups [].
A: The stability of Chromium carbonyl complexes is influenced by the solvent. Some complexes exhibit greater stability in specific solvents, while others undergo transformations or decomposition [, ].
A: Chromium carbonyl compounds, particularly Chromium hexacarbonyl, are known to be carcinogenic []. Extreme caution should be exercised while handling these compounds. Appropriate personal protective equipment, including gloves and respirators, should be worn, and all work should be conducted in well-ventilated areas.
A: Chromium hexacarbonyl has been identified as a carcinogen [].
A: Photometric investigations, including spectrum-line reversal techniques, are utilized to study the behavior of chromium additives in flames [].
A: The spectrum-line reversal technique has been historically employed to investigate the vibrational temperature of gases in shock tubes. Compounds like Sodium chloride, Sodium iodide, and Chromium carbonyl were commonly used to introduce metal atoms into the high-temperature gas for these studies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)











